DAT Inhibition Potency: Eutylone vs. Pentylone vs. Dibutylone
Eutylone exhibits potent dopamine transporter (DAT) uptake inhibition with an IC50 of approximately 120 nM in rat brain synaptosomes [1]. Pentylone and dibutylone showed comparable potency at DAT (IC50 ~120 nM), with all three drugs displaying 10-fold greater potency at DAT than at NET [2]. This establishes eutylone as equipotent to its closest structural analogs for DAT inhibition under standardized in vitro conditions.
| Evidence Dimension | DAT uptake inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = ~120 nM |
| Comparator Or Baseline | Pentylone IC50 ~120 nM; Dibutylone IC50 ~120 nM |
| Quantified Difference | Equipotent (< 2-fold difference) |
| Conditions | [3H]dopamine uptake in rat brain synaptosomes; 37°C incubation |
Why This Matters
For analytical method development and in vitro pharmacology studies, eutylone demonstrates DAT inhibition potency equivalent to pentylone and dibutylone, ensuring consistent activity benchmarks when sourcing reference material for this class.
- [1] Glatfelter G, Walther D, Baumann MH. Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation. ACS Chem Neurosci. 2021;12(7):1170-1177. View Source
- [2] Glatfelter G, Walther D, Baumann MH. Novel Synthetic Cathinone Eutylone and its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation in Mice. FASEB J. 2021;35(S1):01738. View Source
